molecular formula C17H16N2O5 B5572548 methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B5572548
M. Wt: 328.32 g/mol
InChI Key: QFIPOAMTXAOOOI-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate is a benzoate ester derivative featuring:

  • A methyl ester group at the carboxylic acid position.
  • A nitro (-NO₂) substituent at the 5-position of the benzene ring.
  • A 3-[(4-ethylphenyl)carbamoyl] group at the 3-position, comprising a carbonyl-linked 4-ethylphenylamine moiety.

This compound’s structure combines electron-withdrawing (nitro) and lipophilic (ethylphenyl) groups, making it relevant for studies in medicinal chemistry and crystallography.

Properties

IUPAC Name

methyl 3-[(4-ethylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-11-4-6-14(7-5-11)18-16(20)12-8-13(17(21)24-2)10-15(9-12)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIPOAMTXAOOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H16N2O5
  • CAS Number : 329932-26-5
  • Molecular Weight : 328.32 g/mol

The compound features a nitrobenzoate core with an ethylphenyl amino group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nitration : Introduction of the nitro group to the benzoate.
  • Acylation : Attachment of the amino carbonyl group.
  • Esterification : Formation of the methyl ester.

These reactions are usually carried out under controlled conditions to ensure high yield and purity, often using strong acids or bases and organic solvents .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study highlighted its effectiveness in inhibiting the migration of non-small cell lung cancer (NSCLC) cells through the modulation of epithelial growth factor (EGF) signaling pathways. The compound was shown to significantly impair EGF-induced chemotaxis and chemokinesis, suggesting its potential as an antimetastatic agent .

Study Focus Findings
NSCLC TreatmentInhibits EGF-induced cell migration
MechanismImpairs cofilin phosphorylation and actin polymerization

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further development as a therapeutic agent against various infections .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Nitro Group Redox Reactions : The nitro group can be reduced to form reactive intermediates that interact with biological molecules, leading to oxidative stress modulation.
  • Enzyme Interaction : The amino carbonyl group may interact with enzymes and receptors, influencing their activity and contributing to the compound's anticancer effects .

Case Studies

  • Antimetastatic Potential in NSCLC :
    • A high-throughput screening identified this compound as an effective inhibitor of cancer cell migration across multiple tumor cell lines.
    • The study concluded that this compound could be developed into a novel antimetastatic drug due to its ability to significantly inhibit key pathways involved in cancer progression .
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Further research is needed to elucidate the precise mechanisms behind its antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate has been investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit antimicrobial and anticancer activities. The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, leading to various therapeutic effects.

Case Study: Anticancer Activity
Research has indicated that derivatives of nitrobenzoate compounds exhibit significant anticancer activity against specific cancer cell lines. For instance, a study demonstrated that similar nitrobenzoate derivatives inhibited cell proliferation in breast cancer models by inducing apoptosis through reactive oxygen species (ROS) generation .

Biological Studies

The compound is also being explored for its biological activity beyond medicinal applications. Its interaction with biomolecules has been the subject of numerous studies aiming to understand its role in biological systems.

Case Study: Enzyme Inhibition
A notable study focused on the inhibition of nitric oxide synthase (NOS) enzymes by derivatives similar to this compound. These compounds showed promise in treating cardiovascular diseases by modulating nitric oxide levels in biological systems .

Materials Science

In materials science, this compound is being evaluated for its potential use in developing new materials with specific properties. The compound's ability to form stable complexes with metals could lead to applications in catalysis and sensor technology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Their Properties

The following table summarizes key differences between methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Notable Properties
This compound (Target) C₁₇H₁₇N₂O₅ 329.34 5-NO₂, 3-CONH-(4-ethylphenyl) Not reported High lipophilicity; potential for hydrogen bonding via CONH group.
Y032-1975: Methyl 3-{[(4-fluorophenethyl)amino]carbonyl}-5-nitrobenzoate C₁₇H₁₅FN₂O₅ 346.31 5-NO₂, 3-CONH-(4-fluorophenethyl) Not reported Fluorine substituent enhances electronegativity; phenethyl chain increases steric bulk.
Methyl 3-(hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ 211.17 5-NO₂, 3-CH₂OH Not reported Hydroxymethyl group improves solubility in polar solvents; strong hydrogen bond donor.
Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate C₁₅H₁₁FNO₅ 305.25 5-NO₂, 3-(4-fluoro-3-methoxyphenyl) Not reported Methoxy group donates electrons, altering nitro reactivity; fluorine enhances stability.
2.2. Key Differences and Implications
  • Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in all compounds is electron-withdrawing, but substituents like methoxy (-OCH₃) in or hydroxymethyl (-CH₂OH) in modulate electronic effects. Lipophilicity: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the fluorophenethyl group in Y032-1975, which may improve blood-brain barrier penetration in drug candidates . Hydrogen Bonding: The carbamoyl (-CONH-) group in the target compound and Y032-1975 acts as both hydrogen bond donor and acceptor, influencing crystal packing and solubility. In contrast, the hydroxymethyl group in primarily donates hydrogen bonds .
  • Synthetic Routes: Catalyst-free aqueous ethanol methods (as in ) are viable for synthesizing carbamate derivatives like the target compound. Replacing 4-fluorophenethylamine with 4-ethylphenylamine would follow similar protocols.
  • Biological Relevance :

    • Compounds with nitro groups often exhibit antimicrobial or antiparasitic activity. The target compound’s ethyl group may enhance pharmacokinetic properties compared to polar analogues like , which are more water-soluble but less membrane-permeable .

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